molecular formula C6H9N3O3 B12614256 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid CAS No. 918814-21-8

2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid

Cat. No.: B12614256
CAS No.: 918814-21-8
M. Wt: 171.15 g/mol
InChI Key: TYPNPTIPKQRQLS-UHFFFAOYSA-N
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Description

2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino acids with methylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-(methylamino)-, methyl ester: Similar in structure but differs in functional groups and reactivity.

    2-Amino-2-methyl-1-propanol: Shares some structural similarities but has different chemical properties and applications.

Uniqueness

2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

918814-21-8

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

2-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]prop-2-enoic acid

InChI

InChI=1S/C6H9N3O3/c1-3(6(11)12)9-4(7)5(10)8-2/h1H2,2H3,(H2,7,9)(H,8,10)(H,11,12)

InChI Key

TYPNPTIPKQRQLS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=NC(=C)C(=O)O)N

Origin of Product

United States

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